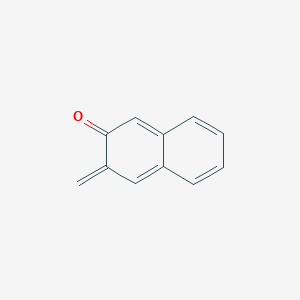
3-Methylidenenaphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenenaphthalen-2(3H)-one: is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring system with a methylene group at the 3-position and a ketone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenenaphthalen-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functionalization: The naphthalene undergoes functionalization to introduce the methylene and ketone groups.
Reaction Conditions: The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reaction.
Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize production.
Chemical Reactions Analysis
Types of Reactions
3-Methylidenenaphthalen-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohols and other reduced forms of the original compound.
Substituted Derivatives: Compounds with various substituents on the naphthalene ring.
Scientific Research Applications
3-Methylidenenaphthalen-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methylidenenaphthalen-2(3H)-one exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.
Pathways Involved: It may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylidenenaphthalen-1(2H)-one: Similar structure but with different positioning of functional groups.
1-Methylidenenaphthalen-2(1H)-one: Another isomer with a different arrangement of the methylene and ketone groups.
Uniqueness
3-Methylidenenaphthalen-2(3H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.
Properties
CAS No. |
79219-98-0 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-methylidenenaphthalen-2-one |
InChI |
InChI=1S/C11H8O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H2 |
InChI Key |
BZEFTNYTOWFMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C2C=CC=CC2=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















